5-Methyl-2-(pyrrolidin-2-YL)pyrimidine
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Overview
Description
5-Methyl-2-(pyrrolidin-2-YL)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrrolidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the pyrrolidine ring enhances its biological activity, making it a valuable scaffold for drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyrrolidin-2-YL)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method starts with the cyclization of acyclic precursors to form the pyrimidine ring. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyrrolidin-2-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrrolidine derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups to the pyrrolidine ring .
Scientific Research Applications
5-Methyl-2-(pyrrolidin-2-YL)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyrrolidin-2-YL)pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to certain proteins, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine
- 2-Aminopyrimidine derivatives
- Pyrrolidine-2-one derivatives
Uniqueness
5-Methyl-2-(pyrrolidin-2-YL)pyrimidine is unique due to its specific combination of pyrimidine and pyrrolidine rings, which confer distinct biological activities. Its structural features allow for versatile modifications, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-methyl-2-pyrrolidin-2-ylpyrimidine |
InChI |
InChI=1S/C9H13N3/c1-7-5-11-9(12-6-7)8-3-2-4-10-8/h5-6,8,10H,2-4H2,1H3 |
InChI Key |
NHDJSHPCTZIOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)C2CCCN2 |
Origin of Product |
United States |
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